4-[3-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine
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Overview
Description
4-[3-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-[3-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine typically involves the reaction of 5-chloro-2-fluoroaniline with thiocarbohydrazide to form the intermediate 5-chloro-2-fluorophenylthiourea. This intermediate then undergoes cyclization with hydrazine hydrate to yield the triazolothiadiazole core. Finally, the pyridine ring is introduced through a nucleophilic substitution reaction .
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-[3-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[3-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-[3-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds also share a similar core structure but differ in the position and nature of the substituents.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepines: These compounds have an additional ring, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents and the resulting pharmacological activities.
Properties
IUPAC Name |
3-(5-chloro-2-fluorophenyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFN5S/c15-9-1-2-11(16)10(7-9)12-18-19-14-21(12)20-13(22-14)8-3-5-17-6-4-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDLWZRUQDJQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NN=C3N2N=C(S3)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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